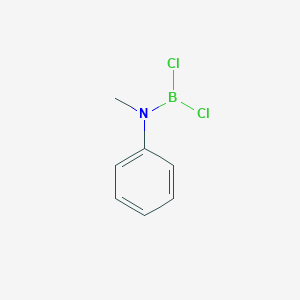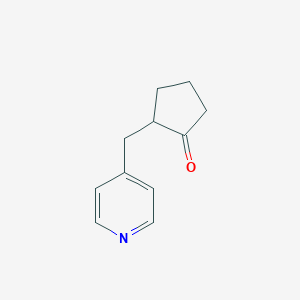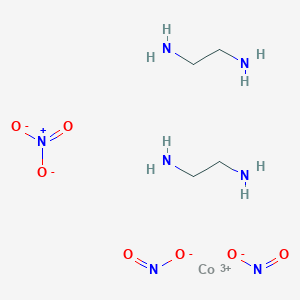
Benzolchromtricarbonyl
Übersicht
Beschreibung
Benzene chromium tricarbonyl is an organometallic compound with the formula Cr(C₆H₆)(CO)₃.
Wissenschaftliche Forschungsanwendungen
Benzene chromium tricarbonyl has been extensively investigated as a reagent in organic synthesis. Its applications include:
Catalysis: It is used as a catalyst for the hydrogenation of 1,3-dienes.
Nucleophilic Addition Reactions: The compound’s electrophilic aromatic ring allows it to undergo nucleophilic addition reactions, making it useful in various organic synthesis processes.
Lithiation Reactions: The compound’s acidity allows it to undergo lithiation, which can then be used in further nucleophilic reactions.
Wirkmechanismus
Cr(C6H6)(CO)3Cr(C_6H_6)(CO)_3Cr(C6H6)(CO)3
. This compound has been well investigated as a reagent in organic synthesis .Target of Action
The primary targets of benzene chromium tricarbonyl are 1,3-dienes . The compound acts as a catalyst for the hydrogenation of these dienes .
Mode of Action
The aromatic ring of benzene chromium tricarbonyl is substantially more electrophilic than benzene itself, allowing it to undergo nucleophilic addition reactions . It is also more acidic, undergoing lithiation upon treatment with n-butyllithium .
Biochemical Pathways
The compound’s interaction with its targets leads to the hydrogenation of 1,3-dienes . The product alkene results from 1,4-addition of hydrogen .
Pharmacokinetics
It is known that the compound is a yellow crystalline solid that is soluble in common nonpolar organic solvents .
Result of Action
The result of the action of benzene chromium tricarbonyl is the hydrogenation of 1,3-dienes . This leads to the formation of alkenes through 1,4-addition of hydrogen .
Action Environment
The action of benzene chromium tricarbonyl is influenced by environmental factors such as the presence of nonpolar organic solvents, which can dissolve the compound . The compound’s efficacy and stability may also be affected by temperature, as it has a melting point of 163 to 166 °C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzene chromium tricarbonyl was first reported in 1957 by Fischer and Öfele, who prepared the compound by the carbonylation of bis(benzene)chromium. They obtained mainly chromium carbonyl (Cr(CO)₆) and traces of Cr(C₆H₆)(CO)₃. The synthesis was optimized through the reaction of Cr(CO)₆ and Cr(C₆H₆)₂ .
Industrial Production Methods: For commercial purposes, a reaction of chromium hexacarbonyl (Cr(CO)₆) and benzene is used: [ \text{Cr(CO)}_6 + \text{C}_6\text{H}_6 \rightarrow \text{Cr(C}_6\text{H}_6)(\text{CO})_3 + 3 \text{CO} ]
Analyse Chemischer Reaktionen
Types of Reactions: Benzene chromium tricarbonyl undergoes various types of reactions, including:
Nucleophilic Addition Reactions: The aromatic ring of (benzene)chromium tricarbonyl is substantially more electrophilic than benzene itself, allowing it to undergo nucleophilic addition reactions.
Lithiation: It is more acidic, undergoing lithiation upon treatment with n-butyllithium.
Hydrogenation: Benzene chromium tricarbonyl is a useful catalyst for the hydrogenation of 1,3-dienes.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents such as trimethylsilyl chloride can be used.
Lithiation: n-Butyllithium is commonly used.
Hydrogenation: Hydrogen gas is used under specific conditions.
Major Products:
Nucleophilic Addition: Various substituted benzene derivatives.
Lithiation: Organolithium compounds.
Hydrogenation: Alkenes from 1,3-dienes.
Vergleich Mit ähnlichen Verbindungen
- (Cyclopentadienyl)chromium tricarbonyl
- (Naphthalene)chromium tricarbonyl
- (Toluene)chromium tricarbonyl
Comparison: Benzene chromium tricarbonyl is unique due to its specific “piano stool” geometry and the electronic properties it imparts to the benzene ring. Compared to other similar compounds, it is more electrophilic and acidic, allowing for a wider range of reactions, including nucleophilic addition and lithiation .
Eigenschaften
IUPAC Name |
benzene;carbon monoxide;chromium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6.3CO.Cr/c1-2-4-6-5-3-1;3*1-2;/h1-6H;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSBQYMJNMJHIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=CC=C1.[Cr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6CrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12082-08-5 | |
| Record name | (η6-Benzene)tricarbonylchromium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12082-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (benzene)chromium tricarbonyl?
A1: (Benzene)chromium tricarbonyl has the molecular formula C9H6CrO3 and a molecular weight of 214.14 g/mol. []
Q2: What spectroscopic techniques are used to characterize (benzene)chromium tricarbonyl?
A2: Researchers utilize various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, microwave spectroscopy, photoelectron spectroscopy, neutron vibrational spectroscopy, and X-ray diffraction to characterize the structure and properties of (benzene)chromium tricarbonyl. These techniques provide information on bond vibrations, electronic structure, molecular geometry, and crystal structure. [, , , , , , , , , , ]
Q3: How does the chromium tricarbonyl fragment affect the structure of the benzene ring?
A3: Theoretical studies using ab initio molecular orbital calculations and density functional theory reveal that the chromium tricarbonyl fragment distorts the benzene ring. The specific distortion depends on the orientation of the Cr(CO)3 fragment relative to the benzene ring. This interaction leads to alternating long and short carbon-carbon bond lengths in the benzene ring, particularly evident in the staggered conformation. []
Q4: What insights do photoelectron spectroscopy and density functional theory calculations provide about the bonding in (benzene)chromium tricarbonyl?
A4: Studies combining these techniques show that the Cr-CO bond energies in the (benzene)chromium tricarbonyl ion alternate. This suggests a complex interplay of electronic effects within the molecule. The research also determined bond energies for Cr-CO and Bz-Cr, further characterizing the bonding in this organometallic complex. []
Q5: How does (benzene)chromium tricarbonyl act as a phenyl cation equivalent in organic synthesis?
A5: The complex serves as a unique phenyl cation equivalent due to the electron-withdrawing nature of the chromium tricarbonyl moiety. This property enables reactions with nucleophiles, leading to the synthesis of substituted benzene derivatives. [, , ]
Q6: Can you explain the use of (benzene)chromium tricarbonyl in photopolymerization?
A6: (Benzene)chromium tricarbonyl, when combined with a perhalo compound and exposed to actinic radiation, generates free radicals that initiate polymerization. This process, which can be dye-sensitized, finds application in the formulation of photoresists and presensitized lithographic plates. []
Q7: How does (benzene)chromium tricarbonyl contribute to crosslinking in polymers?
A7: Upon exposure to light, (benzene)chromium tricarbonyl forms a transient species capable of oxidative ligand exchange. This transient species can crosslink polymers containing nucleophilic functional groups. []
Q8: What is the role of (benzene)chromium tricarbonyl in directed regioselective lithiation?
A8: The presence of the chromium tricarbonyl moiety in (benzene)chromium tricarbonyl allows for directed ortho-lithiation of the benzene ring. This regioselectivity arises from the coordination of the lithium reagent to the carbonyl oxygen, directing the lithiation to the ortho position. This approach serves as a valuable tool for the synthesis of specifically substituted aromatic compounds. []
Q9: What insights have been gained about the dynamics of (benzene)chromium tricarbonyl using ultrafast vibrational echoes?
A9: Ultrafast vibrational echo spectroscopy has revealed a solvent-independent spectral diffusion of (benzene)chromium tricarbonyl in nonpolar linear alkane solvents. This diffusion, occurring on a picosecond timescale, is attributed to the internal torsional motion of the molecule. []
Q10: How does deuteration affect the multiphoton dissociation of (benzene)chromium tricarbonyl?
A10: Studies comparing deuterated and non-deuterated (benzene)chromium tricarbonyl reveal that the vibrational properties of the ligands significantly influence the distribution of chromium atom states produced during multiphoton dissociation. [, ]
Q11: What is the role of computational chemistry in understanding (benzene)chromium tricarbonyl?
A11: Computational methods like Density Functional Theory (DFT) are crucial in studying (benzene)chromium tricarbonyl. These methods allow researchers to calculate molecular geometries, bond energies, vibrational frequencies, and electronic structures, which are difficult to obtain solely from experiments. These calculations provide a deeper understanding of the compound's properties and reactivity. [, , , , ]
Q12: Have there been any QSAR studies on (benzene)chromium tricarbonyl derivatives?
A12: While specific QSAR models for (benzene)chromium tricarbonyl are not extensively discussed in the provided literature, studies have explored the correlation between ionization potentials of substituted benzene chromium tricarbonyls and Taft's substituent constants. These correlations offer insights into how substituents on the benzene ring influence the electronic properties of the complex. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















